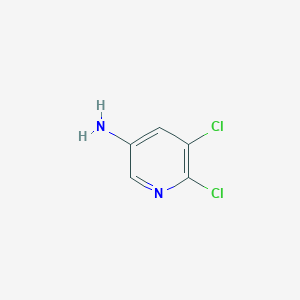

5-Amino-2,3-dichloropyridine

描述

Significance in Heterocyclic Chemistry Research

The chemistry of heterocyclic compounds, like pyridine (B92270), is a vast and complex field of organic chemistry, crucial for the development of pharmaceuticals and dyes. e-bookshelf.de Aminopyridines, in particular, are important intermediates in these synthetic pathways. e-bookshelf.de The presence of both activating (amino) and deactivating (chloro) groups on the pyridine ring of 5-Amino-2,3-dichloropyridine provides a unique platform for studying the principles of electrophilic and nucleophilic substitution reactions in π-deficient heterocyclic systems. askpharmacy.net

The reactivity of the pyridine ring is influenced by the electronic effects of its substituents. The amino group generally acts as an activating group, directing electrophilic substitution, while the chlorine atoms are deactivating and can serve as leaving groups in nucleophilic substitution reactions. This distinct reactivity allows for selective functionalization at various positions on the pyridine ring, making it a valuable tool for synthetic chemists. chemimpex.com

Role as a Versatile Synthetic Intermediate for Advanced Chemical Structures

The true value of this compound lies in its role as a versatile synthetic intermediate. The reactive sites on the molecule—the amino group and the two chlorine atoms—can be independently and selectively modified to build a diverse array of more complex chemical structures. chemimpex.com

The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, which allows for the introduction of a wide range of functional groups. The chlorine atoms, particularly the one at the 2-position, are susceptible to nucleophilic substitution, enabling the introduction of various substituents such as alkoxy, aryloxy, and amino groups. This reactivity is fundamental to the synthesis of highly functionalized pyridine derivatives.

For instance, this compound is a key precursor in the synthesis of various biologically active compounds. It serves as a foundational element in the development of novel therapeutic agents, including those with potential applications in treating autoimmune and inflammatory diseases. Furthermore, its derivatives are being explored for their potential in creating advanced materials, such as specialized polymers and coatings, due to the stability and reactivity imparted by the dichloropyridine core. chemimpex.com

A notable application of this compound is in the synthesis of thieno[2,3-b]pyridines, a class of fused heterocyclic compounds that have shown promising anti-proliferative activity against cancer cell lines.

Overview of Current Research Trajectories and Industrial Relevance

Current research involving this compound and its derivatives is focused on several key areas, including medicinal chemistry, agrochemicals, and materials science. In the pharmaceutical sector, researchers are actively designing and synthesizing novel compounds derived from this scaffold to explore their therapeutic potential. biesterfeld.com The ability to create a library of analogues by modifying the substituents on the pyridine ring allows for the systematic investigation of structure-activity relationships.

From an industrial perspective, this compound is an important raw material. sincerechemical.com Its derivatives are integral to the production of certain agrochemicals, including insecticides and herbicides. sincerechemical.comindiamart.com The development of efficient and scalable synthetic routes to this compound and its downstream products is a key focus for chemical manufacturers.

The compound's utility also extends to the field of materials science, where its derivatives are being investigated for the creation of new polymers and functional materials with enhanced properties. chemimpex.com As research continues to uncover new applications and synthetic methodologies, the importance of this compound in both academic and industrial settings is expected to grow.

Structure

3D Structure

属性

IUPAC Name |

5,6-dichloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCHZNJJTQACES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562008 | |

| Record name | 5,6-Dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98121-41-6 | |

| Record name | 5,6-Dichloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2,3-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 2,3 Dichloropyridine

Routes from Dichloronitropyridine Precursors

A prevalent and direct method for synthesizing 5-Amino-2,3-dichloropyridine involves the chemical modification of a 2,3-dichloro-5-nitropyridine precursor. This approach centers on the reduction of the nitro group at the 5-position of the pyridine (B92270) ring to an amino group.

The conversion of 2,3-Dichloro-5-nitropyridine to this compound is a standard reduction reaction. This transformation can be achieved through various chemical and catalytic methods.

A widely used and effective method for the reduction of the nitro group on the pyridine ring is the use of iron powder in an acidic medium, such as glacial acetic acid. chemicalbook.com In a typical procedure, 2,3-dichloro-5-nitropyridine is dissolved in a mixture of glacial acetic acid and water. chemicalbook.com Iron powder is then added portion-wise to control the exothermic reaction. chemicalbook.com The reaction mixture is processed through filtration, extraction with a solvent like ethyl acetate (B1210297), and subsequent purification, often by recrystallization, to yield the final product. chemicalbook.com This method is noted for its high yield, with reports of up to 85%. chemicalbook.com

Table 1: Chemical Reduction of 2,3-Dichloro-5-nitropyridine

| Precursor | Reagents | Solvent | Temperature | Yield |

|---|

Catalytic hydrogenation represents an alternative strategy for the reduction of the nitro group. This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. mdpi.com While specific examples for 2,3-dichloro-5-nitropyridine are not detailed in the provided sources, the hydrogenation of nitroarenes to anilines is a well-established and efficient transformation. mdpi.com This process is valued for its clean reaction profile and high efficiency, often proceeding under mild temperature and pressure conditions. mdpi.com The general mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to the corresponding amine.

Reduction of 2,3-Dichloro-5-nitropyridine

Functionalization of Pyridine Derivatives

Alternative synthetic routes to this compound involve the strategic functionalization of different pyridine starting materials. These methods include introducing the amino group onto a pre-halogenated pyridine ring or selectively adding chlorine atoms to an aminopyridine scaffold.

The introduction of an amino group onto a di- or tri-halogenated pyridine can be achieved through amination reactions. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. cas.cz This method could theoretically be applied to a substrate like 2,3,5-trichloropyridine, using an ammonia equivalent to introduce the amino group at the 5-position. These reactions typically employ a palladium catalyst, a phosphine ligand (like BINAP), and a base (such as sodium tert-butoxide) in an inert solvent. cas.cz The reaction conditions, including catalyst system and solvent, are crucial for achieving good yields and selectivity. cas.cz

Another synthetic approach involves the selective chlorination of an aminopyridine precursor. The directing effect of the amino group influences the position of incoming electrophiles. Conventional chlorinating agents include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2). rsc.orggoogle.com For instance, a patented method describes the synthesis of 2-amino-3,5-dichloropyridine (B145740) by reacting 2-amino-5-chloropyridine with NCS. google.com

More recent methodologies have focused on achieving high regioselectivity under mild conditions. One such method employs Selectfluor as an oxidant in the presence of a chlorine source like lithium chloride (LiCl). rsc.orgrsc.orgnih.gov This system has been shown to be effective for the chlorination of 2-aminopyridines, yielding chlorinated products in good to high yields with high regioselectivity. rsc.orgrsc.orgnih.gov The specific position of chlorination is highly dependent on the existing substituent pattern on the pyridine ring. rsc.orgnih.gov A proposed mechanism for this type of reaction involves the formation of a pyridine radical intermediate. rsc.orgnih.gov

Process Optimization and Scalability Studies

The industrial production of this compound necessitates meticulous control over reaction parameters to achieve high yields and purity, often exceeding 98.0%. nbinno.com A common synthetic route involves the reduction of 2,3-dichloro-5-nitropyridine. chemicalbook.com Process optimization for this transformation focuses on several key factors, including solvent systems, the role of reagents and catalysts, and purification methods.

A representative synthesis involves dissolving 2,3-dichloro-5-nitropyridine in glacial acetic acid and water, followed by the portion-wise addition of iron powder to control the exothermic reaction. chemicalbook.com

| Reagent/Solvent | Molar/Volume Ratio (Example) | Purpose |

| 2,3-dichloro-5-nitropyridine | 1 equivalent (0.4 mol) | Starting Material |

| Glacial Acetic Acid | ~0.84 volumes (135 mL) | Solvent, acid medium |

| Water | ~5.2 volumes (800 mL) | Co-solvent |

| Iron Powder | 5 equivalents (2 mol) | Reducing Agent |

This interactive table is based on the synthesis described in a patent, illustrating a common lab-scale procedure. chemicalbook.com

Influence of Solvent Systems on Reaction Efficiency and Product Purity

The choice of solvent is critical in the synthesis of this compound as it influences reaction rates, temperature control, and the ease of product isolation. In the reduction of 2,3-dichloro-5-nitropyridine, a mixed solvent system of glacial acetic acid and water is frequently employed. chemicalbook.com

Glacial Acetic Acid: Serves to dissolve the organic starting material, 2,3-dichloro-5-nitropyridine. It also provides an acidic medium that facilitates the reduction process by iron powder.

Water: Acts as a co-solvent and is essential for the reaction with the metallic reducing agent.

The ratio of these solvents can impact the reaction's efficiency. An appropriate balance ensures sufficient solubility for the reactants while maintaining a medium conducive to the reduction. The solvent system also plays a role in the work-up procedure; after the reaction, the product is often extracted using a different, water-immiscible organic solvent like ethyl acetate. chemicalbook.com The purity of the final product is contingent on efficient extraction and removal of the aqueous, acidic reaction medium.

Role of Catalysts in Synthetic Transformations

While the term "catalyst" often implies a substance that is regenerated, many foundational syntheses of amino pyridines from their nitro precursors utilize stoichiometric reducing agents. In the case of this compound, the conversion from 2,3-dichloro-5-nitropyridine commonly uses iron powder in an acidic medium. chemicalbook.com Here, iron acts as a chemical reductant, being consumed in the process to form iron oxides.

For large-scale industrial synthesis, the use of stoichiometric reagents like iron can lead to significant waste streams that require treatment. Modern process chemistry often favors catalytic hydrogenation for nitro group reductions due to higher efficiency and cleaner reaction profiles. This typically involves catalysts such as:

Palladium on carbon (Pd/C)

Platinum dioxide (PtO₂)

Raney Nickel

These catalysts allow for the use of hydrogen gas as the reductant, with water being the only theoretical byproduct, significantly improving the process's atom economy and environmental footprint. While specific applications of these catalysts for this compound are not detailed in the provided literature, their use represents a key area for process optimization and scalability in the broader context of aromatic amine synthesis.

Advanced Purification Techniques (e.g., recrystallization, silica gel column chromatography)

Achieving the high purity required for pharmaceutical and agrochemical intermediates (>98.0%) necessitates effective purification methods. nbinno.com For this compound, several techniques are employed.

Recrystallization: This is a common method for purifying the crude product. One documented procedure uses toluene as the solvent for recrystallization, yielding the final product with a melting point of 107 °C and a yield of 85%. chemicalbook.com The choice of recrystallization solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the crystallization of the pure product upon cooling while impurities remain in the solution.

Silica Gel Column Chromatography: For achieving very high purity or for separating the desired product from closely related impurities, silica gel column chromatography is a standard and effective technique. google.com This method separates compounds based on their differential adsorption to the stationary phase (silica gel) while a mobile phase (a solvent or mixture of solvents) passes through the column. Though more resource-intensive than recrystallization, it offers superior separation capabilities.

| Purification Technique | Principle | Advantages | Disadvantages |

| Recrystallization | Difference in solubility at different temperatures. | Cost-effective, scalable, can remove bulk impurities effectively. | May not separate impurities with similar solubility; potential for product loss in the mother liquor. |

| Silica Gel Column Chromatography | Differential adsorption to a stationary phase. | High resolution, capable of separating closely related compounds, yields very pure product. | More expensive, generates more solvent waste, can be less practical for very large industrial scales. |

This interactive table compares two primary methods for the purification of this compound.

Sustainable Synthesis Approaches for this compound

Modern chemical manufacturing places a strong emphasis on green chemistry principles to minimize environmental impact and improve process safety and efficiency. nih.govmdpi.com Developing sustainable synthesis routes for this compound is an area of active interest.

Key strategies for a greener synthesis include:

Catalytic Reduction: As mentioned, replacing stoichiometric reducing agents like iron with catalytic systems (e.g., Pd/C and H₂) is a primary goal. chemicalbook.com This approach aligns with the principles of atom economy and waste reduction, as catalytic processes, by definition, use smaller quantities of reagents and produce fewer byproducts. mdpi.com

Green Solvents: The selection of solvents has a significant environmental impact. While traditional solvents like toluene and ethyl acetate are effective, research into greener alternatives such as bio-derived solvents or even water-based systems is a priority in sustainable chemistry. chemicalbook.comejcmpr.com Minimizing solvent use or employing solvent-free reaction conditions where possible are also key green approaches. mdpi.com

Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures reduces energy consumption. The development of more active catalysts can enable milder reaction conditions.

Waste Minimization: The reduction of 2,3-dichloro-5-nitropyridine with iron generates substantial iron oxide sludge, which must be disposed of. chemicalbook.com Catalytic routes avoid this issue, making the process cleaner and more cost-effective in the long run by reducing waste management costs.

By integrating these principles, the synthesis of this compound can be made more economically viable and environmentally responsible, aligning with the future direction of the fine chemical industry.

Chemical Reactivity and Transformation of 5 Amino 2,3 Dichloropyridine

Reactivity of the Aminopyridine Moiety

The aminopyridine moiety in 5-Amino-2,3-dichloropyridine is characterized by the nucleophilic amino group and its influence on the aromatic pyridine (B92270) ring. The amino group generally increases the electron density of the ring, particularly at the ortho and para positions, thereby affecting its susceptibility to electrophilic attack.

The amino group of 2-aminopyridines is highly reactive towards electrophilic reagents. google.com This reactivity can be modulated, for instance, by acylating the amino group to reduce its activating effect, a common strategy in the synthesis of substituted pyridines. google.com While specific examples for this compound are not extensively detailed in the provided literature, the general reactivity patterns of aminopyridines suggest that the amino group can undergo reactions such as alkylation, acylation, and diazotization. In some cases, the amino group can be oxidized to form nitro derivatives.

Reactivity of the Halogen Substituents

The two chlorine atoms on the pyridine ring are key sites for chemical modification, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The positions of these halogens (C2 and C3) relative to the ring nitrogen and the C5-amino group lead to distinct reactivity and regioselectivity.

The pyridine ring's electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr), and this is particularly true for halopyridines. The chlorine atoms in this compound can be displaced by various nucleophiles. chemimpex.com In related dichloropyridine systems, the halogen at the 2-position is typically more activated towards nucleophilic attack than halogens at other positions due to its proximity to the ring nitrogen. thieme-connect.de For instance, the reaction of 2,3-dichloropyridine (B146566) with amines selectively occurs at the C2 position. thieme-connect.de The rate and regioselectivity of SNAr reactions can be predicted using computational models based on descriptors like the lowest unoccupied molecular orbital (LUMO) energy and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution. chemrxiv.org The presence of the C5-amino group will further influence the electronic properties and thus the regioselectivity of substitution on the this compound scaffold.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyridines This table is generated based on data for related dichloropyridine compounds to illustrate general principles.

| Dichloropyridine Substrate | Nucleophile | Major Product Position | Reference |

|---|---|---|---|

| 2,3-Dichloropyridine | Aromatic Amines | 2-Amino substituted | thieme-connect.de |

| 2,6-Dichloropyridine | 1-Methylpiperazine | 2- or 6-position (solvent dependent) | researchgate.net |

| 3,5-Dichloropyridine | Aromatic Amines | Single product (symmetric) | thieme-connect.de |

Cross-Coupling Reactions for Functionalization (e.g., in related halogenated pyridine derivatives)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the functionalization of halogenated pyridines. nih.govresearchgate.net These methods allow for the formation of new carbon-carbon and carbon-nitrogen bonds. In dihalogenated pyridines, achieving regioselectivity can be challenging but is often possible. For example, in the cross-coupling of 2,3-dichloropyridine, selective reaction at one of the chloro positions can be achieved. acs.org The selective coupling of 2,3-dichloropyridine with a monosubstituted urea (B33335) has been shown to afford an imidazo[4,5-b]pyridin-2-one, demonstrating a cascade C-N coupling process. acs.org The choice of catalyst, ligand, and reaction conditions is crucial for controlling which halogen atom reacts. nih.gov For instance, sterically hindered N-heterocyclic carbene (NHC) ligands have been used to control site-selectivity in the cross-coupling of dichloropyridines. nih.gov

Table 2: Examples of Cross-Coupling Reactions on Dichloropyridine Scaffolds This table presents data for related dichloropyridine compounds to show the potential for functionalization.

| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2,3-Dichloropyridine | Anilines | Palladium-based | α-Carbolines | nih.gov |

| 2,3-Dichloropyridine | Monosubstituted Urea | Palladium/Josiphos ligand | Imidazo[4,5-b]pyridin-2-one | acs.org |

| 2,4-Dichloropyridines | Organoboron reagents | Pd(PEPPSI)(IPr) | C4-Coupled product | nih.gov |

| 2,3,5-Trichloropyridine | Arylboronic acids | Palladium acetate (B1210297) (ligand-free) | 3,5-Dichloro-2-arylpyridines | researchgate.net |

Role as a Heterocyclic Building Block in Complex Organic Synthesis

This compound serves as a versatile heterocyclic building block for the synthesis of more complex and biologically active molecules. chemimpex.com Its functional groups offer multiple reaction sites for elaboration. For example, 2,3-dichloropyridine itself is a reagent used to prepare substituted pyridine derivatives for treating autoimmune and inflammatory diseases. chemball.com The amino group can be a precursor to fused heterocyclic systems like imidazopyridines, which are known to have physiological activities. google.com The ability to selectively functionalize the chlorine and amino positions makes this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com For example, related aminodichloropyridines are key intermediates in the synthesis of herbicides and fungicides. chemimpex.com

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy provides critical insights into the molecular structure and bonding of 5-Amino-2,3-dichloropyridine. Experimental techniques such as Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy have been employed to record the vibrational spectra of the molecule. tandfonline.com These experimental findings are often complemented by quantum mechanical computations, such as Density Functional Theory (DFT), to achieve a more precise assignment of the observed vibrational modes. tandfonline.com

The FT-IR spectrum of this compound has been recorded in the solid phase, typically in the region of 4000–400 cm⁻¹. The experimental spectrum is characterized by distinct absorption bands corresponding to the various functional groups and vibrational modes of the molecule. Theoretical calculations using methods like B3LYP with a 6-311++G(d,p) basis set are often used to predict the vibrational wavenumbers and intensities, which are then compared with the experimental data. tandfonline.com

Key vibrational modes observed in the FT-IR spectrum include the N-H stretching vibrations of the amino group, which typically appear in the high-frequency region. Aromatic C-H stretching vibrations are also observed, along with various ring stretching and deformation modes. The C-Cl stretching vibrations are expected in the lower frequency region of the spectrum.

Table 1: Selected FT-IR Vibrational Frequencies and Assignments for Amino-chloropyridine Derivatives

| Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretching | 3550 |

| N-H Symmetric Stretching | 3452 |

| C=N Stretching | 1370 |

| NH₂ Wagging | 410 |

Note: Data for 2-amino-5-chloropyridine is presented as a reference for typical frequency ranges of similar compounds. core.ac.uk

Complementing the FT-IR data, the FT-Raman spectrum of this compound has also been recorded, typically in the 4000–100 cm⁻¹ range. This technique provides information about the vibrational modes that are Raman active. The combination of both FT-IR and FT-Raman spectroscopy allows for a more comprehensive vibrational analysis.

Similar to FT-IR, the assignments of the Raman bands are aided by theoretical calculations. The intensities of the Raman scattering are also calculated and compared with the experimental spectrum.

Table 2: Selected FT-Raman Vibrational Frequencies and Assignments for Amino-chloropyridine Derivatives

| Vibrational Mode | Observed Frequency (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretching | 3551 |

| N-H Symmetric Stretching | 3455 |

| C=N Stretching | 1368 |

| NH₂ Wagging | 409 |

Note: Data for 2-amino-5-chloropyridine is presented as a reference for typical frequency ranges of similar compounds. core.ac.uk

To provide a quantitative assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. tandfonline.comnih.gov PED analysis helps in determining the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. nih.gov This analysis is crucial for resolving ambiguities in vibrational assignments, especially in complex molecules where vibrational coupling is common. nih.gov

The PED is calculated using the force field obtained from quantum chemical calculations. nih.gov For 2-Amino-3,5-dichloropyridine (B145740), DFT calculations have been used to estimate the vibrational assignments through PED. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the electronic structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR have been utilized to characterize aminopyridine derivatives.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For aminopyridine derivatives, the chemical shifts of the aromatic protons and the protons of the amino group are of particular interest. For instance, in the ¹H NMR spectrum of 2-Amino-3,5-dichloropyridine, distinct signals are observed for the aromatic protons, with their chemical shifts and coupling constants providing insights into their relative positions on the pyridine (B92270) ring. chemicalbook.com The protons of the amino group typically appear as a broader signal.

Table 3: ¹H NMR Chemical Shifts for 2-Amino-3,5-dichloropyridine

| Proton | Chemical Shift (ppm) |

|---|---|

| A | 7.938 |

| B | 7.501 |

| C (NH₂) | 4.9 |

Note: Data recorded in CDCl₃. chemicalbook.com

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. In the case of this compound and its isomers, the chemical shifts of the carbon atoms in the pyridine ring are influenced by the positions of the chloro and amino substituents. Theoretical calculations of NMR chemical shifts can be performed and compared with experimental data to aid in the assignment of the carbon signals. researchgate.net

Table 4: ¹³C NMR Chemical Shifts for 2-Amino-3,5-dichloropyridine

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 146.47 |

| C2 | 145.42 |

| C3 | 137.98 |

| C4 | 125.13 |

| C5 | 114.73 |

Note: Data for a related dichloropyridine derivative is presented for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals, and the wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

The electronic absorption spectra of aminopyridine derivatives are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netscribd.com Studies on related isomers, such as 3-amino-2,5-dichloropyridine, demonstrate that the position of the absorption bands can shift depending on the solvent's properties. ingentaconnect.comresearchgate.net This behavior is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent molecules. scribd.com

In nonpolar solvents, the molecule exists in a less polarized state. However, in polar solvents, intermolecular interactions such as hydrogen bonding between the amino group and the solvent can stabilize the excited state to a greater extent than the ground state, often leading to a bathochromic (red) shift in the absorption maximum. mdpi.com The analysis of these shifts in a range of solvents can provide information about the change in dipole moment upon electronic excitation. researchgate.net

Table 1: UV-Vis Absorption Maxima (λmax) for an Aminodichloropyridine Isomer in Different Solvents

| Solvent | Polarity | λmax (nm) |

|---|---|---|

| Benzene | Nonpolar | 290 |

| Ethanol | Polar Protic | 305 |

| DMSO | Polar Aprotic | 310 |

Note: Data is representative of typical shifts observed for aminodichloropyridines and is based on studies of related isomers. researchgate.netingentaconnect.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₅H₄Cl₂N₂), the molecular weight is approximately 163 g/mol . chemicalbook.comchemimpex.com

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed, corresponding to the intact molecule that has lost one electron. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotopic peaks (M+2 and M+4) because of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion provides structural information. For aromatic amines and halogenated compounds, common fragmentation pathways include:

Loss of a Chlorine Atom: A significant fragment would likely correspond to the loss of a chlorine radical ([M-Cl]⁺).

Loss of HCl: Elimination of a hydrogen chloride molecule ([M-HCl]⁺) is another probable fragmentation pathway.

Ring Cleavage: Fragmentation of the pyridine ring can occur, often initiated by the loss of hydrogen cyanide (HCN). nist.gov

X-ray Crystallography of this compound and its Derivatives

The crystal structure of 4-Amino-3,5-dichloropyridine reveals that it crystallizes with one molecule in the asymmetric unit. nih.goviucr.org The pyridine ring is essentially planar, as expected for an aromatic system. The bond angles within the ring may show slight deviations from the ideal 120° due to the electronic effects of the chloro and amino substituents. nih.gov The determination of the crystal system (e.g., monoclinic, orthorhombic) and space group is a fundamental output of crystallographic analysis, defining the symmetry and packing of the molecules within the crystal lattice. wikipedia.org

The arrangement of molecules in a crystal is governed by a network of non-covalent interactions, which collectively determine the crystal's stability and physical properties. nih.govias.ac.in In aminodichloropyridine structures, these interactions include hydrogen bonding, halogen bonding, and π–π stacking. nih.govmdpi.com

A predominant supramolecular interaction observed in the crystal structures of aminopyridine derivatives is hydrogen bonding. researchgate.net Specifically, N—H⋯N hydrogen bonds are crucial in organizing the molecules into larger assemblies. mdpi.com In the crystal structure of 4-Amino-3,5-dichloropyridine, molecules are linked into chains via strong N—H⋯N hydrogen bonds. nih.goviucr.org These bonds form between the hydrogen atoms of the amino group (-NH₂) of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. nih.gov This specific interaction creates a robust, repeating motif that extends throughout the crystal, forming supramolecular chains. nih.goviucr.org These chains are then further interconnected by other weaker interactions, such as offset π–π stacking and halogen–π interactions, to build the full three-dimensional crystal structure. nih.gov The N⋯H/H⋯N contacts can account for a significant portion of the intermolecular interactions within the crystal packing. iucr.org

Analysis of Supramolecular Interactions within Crystal Packing

Pi-Stacking Interactions (e.g., offset π–π stacking)

| Interaction Type | Contribution (%) |

|---|---|

| Cl⋯H/H⋯Cl | 40.1 |

| H⋯H | 15.7 |

| N⋯H/H⋯N | 13.1 |

| C⋯H/H⋯C | 7.3 |

| Cl⋯Cl | 7.1 |

| C⋯C | 6.8 |

| N⋯C/C⋯N | 4.9 |

| Cl⋯C/C⋯Cl | 3.8 |

Energy Framework Analysis of Crystal Lattice Stability

Energy framework analysis provides a quantitative measure of the intermolecular interaction energies within a crystal, offering insights into the stability of the crystal lattice. For 4-Amino-3,5-dichloropyridine, this analysis was performed using the CE-B3LYP/6–31G(d,p) basis set. nih.govresearchgate.net The calculations reveal that Coulombic (electrostatic) interactions make a more significant contribution to the total energy and crystal packing than dispersion interactions. iucr.orgiucr.org The total interaction energy is a sum of electrostatic, polarization, dispersion, and repulsion energies, with appropriately scaled components. researchgate.netiucr.org The energy frameworks, represented by cylinders connecting the centroids of interacting molecules, visually demonstrate the dominance of electrostatic energy. rasayanjournal.co.in

| Energy Component | Description |

|---|---|

| Electrostatic (Coulombic) | Dominant contributor to the total energy and crystal packing. |

| Dispersion | Less significant contributor compared to electrostatic interactions. |

| Polarization | Component of the total interaction energy. |

| Repulsion | Component of the total interaction energy. |

In-depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Despite a comprehensive search of scientific databases and academic journals, detailed computational and theoretical studies specifically focusing on the chemical compound This compound are not available in the public domain. As a result, the generation of a scientifically accurate article based on the requested detailed outline is not possible at this time.

Extensive searches were conducted to locate scholarly articles providing data from Density Functional Theory (DFT) calculations, which would be necessary to detail the compound's optimized molecular geometry, energetic parameters, vibrational frequencies, and electronic structure, including HOMO-LUMO energies, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

While numerous high-quality computational studies have been published for other isomers, such as 2-Amino-3,5-dichloropyridine and 3-Amino-2,5-dichloropyridine, these findings are specific to their unique atomic arrangements and cannot be extrapolated to accurately describe the this compound isomer. The explicit focus of the requested article on this specific compound precludes the use of data from related but distinct molecules.

The absence of such specific research indicates that this compound may be a less commonly synthesized or studied isomer compared to its counterparts, or that such research has been conducted but not published in publicly accessible literature. Therefore, the foundational data required to fulfill the request for a thorough and scientifically accurate article on its computational chemistry is currently unavailable.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics, including in technologies like optical computing and dynamic image processing. nih.gov Organic molecules, particularly those with donor and acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. ripublication.com

The NLO properties of molecules like 5-Amino-2,3-dichloropyridine can be assessed computationally by calculating parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). ripublication.comresearchgate.net A large hyperpolarizability value is indicative of a strong NLO response. ripublication.com Theoretical studies on related substituted pyridines and other organic compounds have shown that the arrangement of electron-donating (like the amino group) and electron-withdrawing (like the chloro groups and the pyridine (B92270) nitrogen) substituents can lead to substantial NLO properties. nih.govmdpi.com DFT calculations are a common method to predict these properties, and the results can guide the synthesis of new materials with enhanced NLO capabilities. researchgate.net

Table 2: Calculated NLO Properties for a Representative Pyridine Derivative (Note: Values are illustrative and depend on the specific isomer and computational method)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 3.5 Debye |

| Mean Polarizability (α) | 15 x 10⁻²⁴ esu |

These computational assessments are a critical first step in identifying promising candidates for NLO applications. nih.govripublication.com

Molecular Docking Studies for Biological Activity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. researchgate.netnih.gov

For aminopyridine derivatives, docking studies have been performed to explore their potential as inhibitors of various enzymes or as ligands for specific receptors. researchgate.netmdpi.com Researchers build a computational model of the ligand and the target protein and then use an algorithm to find the best binding pose. The results are often scored based on the predicted binding affinity. These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. researchgate.net For example, the amino group and the pyridine nitrogen are often predicted to form hydrogen bonds with amino acid residues in the active site of a target protein. nih.gov Such insights are invaluable for predicting the biological activity of the compound and for guiding the design of more potent and selective analogs. dntb.gov.uaresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. d-nb.infonih.gov

QSAR models are built using a "training set" of molecules with known activities. nih.gov Descriptors, which are numerical representations of the molecules' properties (e.g., electronic, steric, and hydrophobic), are calculated. Statistical methods are then used to develop a model that correlates these descriptors with the observed biological activity. fiveable.me

For a compound like this compound, a QSAR study would involve synthesizing and testing a series of derivatives with varied substituents. The resulting data would be used to build a QSAR model. This model could then be used to predict the activity of virtual derivatives, allowing chemists to prioritize the synthesis of compounds that are most likely to have the desired biological effect. elsevierpure.com This approach accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. fiveable.me

Applications of 5 Amino 2,3 Dichloropyridine and Its Derivatives in Research and Development

Applications in Pharmaceutical and Medicinal Chemistry Research

The structural features of 5-amino-2,3-dichloropyridine and its derivatives have garnered significant interest in pharmaceutical and medicinal chemistry. The pyridine (B92270) ring is a common motif in many biologically active compounds, and the specific substitutions on this core can be tailored to interact with various biological targets.

Precursor for Novel Drug Candidates

This compound serves as a crucial intermediate in the synthesis of novel drug candidates. google.com Its reactive sites—the amino group and the chlorine atoms—can be selectively modified to create a library of new chemical entities. For instance, the amino group can undergo reactions like acylation or alkylation, while the chlorine atoms can be displaced through nucleophilic substitution reactions. This versatility allows medicinal chemists to systematically alter the compound's structure to optimize its pharmacological properties.

An example of its use as a precursor is in the preparation of substituted 3-(5-membered heterocycle-carboxamido)pyridine derivatives, which are being investigated for the treatment of autoimmune and inflammatory diseases. chemball.comchemicalbook.com The synthesis of these complex molecules often begins with the foundational structure of a dichloropyridine derivative.

Synthesis of Antimicrobial Agents

Derivatives of this compound have been explored for their potential as antimicrobial agents. The halogenated pyridine core is a known pharmacophore in some antimicrobial drugs. Research has shown that certain compounds synthesized from dichloropyridine precursors exhibit activity against various bacterial and fungal strains. smolecule.com For example, novel 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety, synthesized from 2,3-dichloropyridine (B146566), have demonstrated antifungal activity. The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria.

Development of Anticancer Compounds

The pyridine scaffold is present in numerous anticancer drugs, and derivatives of this compound are actively being investigated for their potential in oncology. nih.govgoogle.commdpi.com The ability to modify the dichloropyridine structure allows for the design of molecules that can selectively target cancer cells or interfere with pathways crucial for tumor growth.

For instance, certain piperidine (B6355638) derivatives synthesized from 2-amino-3,5-dichloropyridine (B145740) have shown potential to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor development. Additionally, some pyrimidine (B1678525) derivatives, which can be synthesized using dichloropyridine intermediates, have shown promising anticancer activity. researchgate.net

A series of novel pyridylpyrazol amide derivatives containing pyrimidine motifs were synthesized and evaluated for their biological activities. nih.gov The synthesis of these compounds involved the use of 2,3-dichloropyridine as a starting material. nih.gov

| Compound ID | Yield (%) | Melting Point (°C) |

| 6e | 52.6 | 228-233 |

| 6i | 36.5 | 180-181 |

| 6j | 41.3 | 151-152 |

| 6k | 46.8 | 166-168 |

| Data sourced from a study on pyridylpyrazol amide derivatives. nih.gov |

Research on Enzyme Inhibitors and Specific Biological Target Interactions

The structure of this compound derivatives makes them suitable candidates for interacting with the active sites of enzymes and other specific biological targets. chemimpex.com By designing molecules that can selectively bind to and inhibit the function of a particular enzyme, researchers can develop drugs that modulate specific biological pathways.

For example, compounds with a similar pyridine core have been shown to act as enzyme inhibitors, potentially affecting pathways involved in various diseases, including inflammatory conditions and neurodegenerative disorders. The ability of these compounds to bind to the active or allosteric sites of proteins can alter cellular responses, forming the basis of their therapeutic potential.

Agents for Research on Inflammatory Diseases

The development of treatments for inflammatory diseases is another area where this compound derivatives are being explored. researchgate.net These compounds can serve as scaffolds for the synthesis of molecules that target key mediators of the inflammatory response. For example, 2,3-dichloropyridine is used as a reagent to prepare substituted 3-(5-membered heterocyclic carboxyamido)pyridine derivatives for the treatment of autoimmune and inflammatory diseases. chemball.comchemicalbook.com The versatility of the dichloropyridine structure allows for the creation of compounds that can potentially modulate the immune system and reduce inflammation.

Use in Pharmacokinetic and Receptor Resistance Studies

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME)—collectively known as pharmacokinetics—is crucial for drug development. The physicochemical properties of this compound and its derivatives can be tuned to improve their pharmacokinetic profiles. Based on its properties, the related compound 5-Bromo-2,3-dichloropyridine has been suggested as potentially useful in pharmacokinetic research. smolecule.com

Furthermore, the study of receptor resistance is essential for developing drugs that remain effective over time. The adaptability of the this compound scaffold allows for the synthesis of a variety of derivatives that can be used to study how changes in a drug's structure affect its interaction with its target receptor and how resistance might develop.

Applications in Agrochemical Research

The development of effective and selective crop protection agents is a cornerstone of modern agriculture. Halogenated pyridines, including this compound and its structural relatives, are pivotal intermediates in the synthesis of a new generation of agrochemicals.

This compound and related dichloropyridine compounds are crucial intermediates in the production of various agrochemicals. Isomers such as 3-Amino-2,5-dichloropyridine are leveraged by researchers to synthesize intermediates for herbicides and fungicides. chemimpex.com The presence and position of the chlorine and amino groups on the pyridine ring enhance the compound's reactivity, allowing it to serve as a foundational element in creating more complex, biologically active molecules for agricultural chemistry. chemimpex.com For example, the related compound 4-amino-3,6-dichloropyridine-2-carboxylic acid (aminopyralid) is a known potent herbicide. nih.govcalpaclab.com Similarly, other chlorinated pyridine structures are integral to fungicides like Boscalid, which acts by inhibiting fungal spore germination. organic-chemistry.org

The synthesis of advanced crop protection agents relies on versatile starting materials, and dichloropyridine derivatives are important raw materials for this purpose. qut.edu.auudayton.edu The development of broad-spectrum insecticides has been a significant area of research. For instance, 2,3-dichloropyridine, a closely related precursor, is a key intermediate in the synthesis of chlorantraniliprole, a novel insecticide. researchgate.net This insecticide is noted for its unique mode of action and high efficacy against certain pests. researchgate.net The adaptability of the dichloropyridine structure allows for the creation of selective agents that target specific agricultural threats while minimizing harm to non-target organisms. mdpi.com

Research into pesticide intermediates is critical for scaling up the production of effective agrochemicals. 2,3-Dichloropyridine is recognized as an essential intermediate for the large-scale synthesis of insecticides like chlorantraniliprole. rroij.commdpi.com The demand for such intermediates has led to significant investment in their production capacity. rroij.com The synthesis pathways for these intermediates are a subject of ongoing research to improve efficiency and yield. For example, high-purity 2-chloro-3-aminopyridine is a prerequisite for producing high-purity 2,3-dichloropyridine, highlighting the multi-step chemical processes involved. mdpi.com

Table 1: Examples of Dichloropyridine Derivatives in Agrochemical Synthesis

| Intermediate/Derivative | CAS Number | Final Product Class | Example Final Product | Ref. |

| 2,3-Dichloropyridine | 2402-77-9 | Insecticide | Chlorantraniliprole | researchgate.netrroij.com |

| 3-Amino-2,5-dichloropyridine | 78607-32-6 | Herbicide, Fungicide | Various Agrochemicals | chemimpex.com |

| 4-Amino-3,6-dichloropyridine-2-carboxylic acid | 150114-71-9 | Herbicide | Aminopyralid (B1667105) | calpaclab.com |

Applications in Materials Science Research

The unique electronic and structural properties of halogenated pyridines have prompted their investigation in the field of materials science. While direct applications of this compound are still emerging, research on related compounds demonstrates the potential of this chemical class in creating high-performance materials.

Halogenated pyridines are utilized as building blocks for more complex chemical systems, including fluoropolymers and other high-performance materials. mdpi.com For instance, the related isomer 3-Amino-2,6-dichloropyridine is used in formulating specialty polymers and coatings, contributing to materials with enhanced durability and chemical resistance. mdpi.com Similarly, 3-Amino-2,5-dichloropyridine is employed in the formulation of advanced materials like polymers to improve their resilience against environmental factors. chemimpex.com The reactivity of the pyridine ring, modified by halogen atoms, allows for its incorporation into polymer chains to create materials with specific, desirable properties. Research on perfluoropyridine, a heavily halogenated derivative, shows its utility in creating diverse polymer architectures for various applications, including absorbent materials for pollutants. mdpi.com

The field of organic electronics is actively exploring new materials to improve the efficiency and stability of devices like organic field-effect transistors (OFETs) and organic solar cells. Halogenated organic compounds, including pyridine derivatives, are of significant interest because halogen substituents can effectively tune the electronic properties of the molecules. researchgate.net Introducing electron-withdrawing groups like halogens into organic conjugated materials is a proven method for lowering their energy levels, a crucial aspect of designing n-type organic semiconductors. qut.edu.auacs.org

Theoretical and experimental studies have shown that halogenation can stabilize molecular orbitals, lead to denser molecular packing, and enhance electronic coupling, which can result in higher charge mobility. researchgate.net Specifically, polymers containing pyridine and halogen groups have been used to improve the performance and stability of perovskite solar cells. acs.org The strategic placement of halogen atoms on the molecular scaffold can influence the material's charge transport properties and its performance in a photovoltaic device. researchgate.netrroij.com While much of this research focuses on a broad class of halogenated heterocycles, it underscores the potential of specifically substituted compounds like this compound as candidates for future exploration in advanced electronic materials. mdpi.comeurekalert.org

Applications in Analytical Chemistry Research

While direct and detailed research on the application of this compound in analytical chemistry is not extensively documented in publicly available literature, the properties of its structural isomers and the broader class of aminopyridines suggest potential utility in this field. Chemical suppliers offer this compound in analytical grade, indicating a purity suitable for research and analytical applications. indiamart.com The reactivity and structural features of dichlorinated aminopyridines, such as the presence of an amino group and a halogenated pyridine ring, make them candidates for various roles in analytical methodologies.

Reagent for Detection and Quantification of Chemical Species

There is limited specific information on this compound being used as a primary reagent for the detection and quantification of other chemical species. However, its isomer, 3-Amino-2,5-dichloropyridine, is noted for its employment as a reagent in analytical methods, which is crucial for quality control in various industries. chemimpex.com The amino group on the pyridine ring provides a site for derivatization, a common strategy in analytical chemistry to enhance the detectability of analytes.

Aminopyridines, in general, have been used as tagging agents for qualitative and quantitative analysis. preprints.org For instance, they can be reacted with other molecules, such as oligosaccharides, to introduce a UV-active or fluorescent tag, which facilitates their detection and quantification using techniques like high-performance liquid chromatography (HPLC). preprints.org The unique electronic properties conferred by the chlorine atoms on the pyridine ring of this compound could potentially be exploited to develop selective complexing agents or derivatization reagents for specific analytes.

Table 1: Potential Analytical Applications Based on Isomer and Compound Class

| Compound Family/Isomer | Application Type | Analytical Technique | Potential Function |

|---|---|---|---|

| 3-Amino-2,5-dichloropyridine | Reagent in analytical methods chemimpex.com | Not Specified | Aiding in detection and quantification of other compounds. chemimpex.com |

Substrate Molecule in Enzyme-Related Studies

Specific studies detailing the use of this compound as a substrate molecule in enzyme-related research are not prominent in the existing scientific literature. However, the applications of its isomers and related compounds provide a strong indication of its potential in this area. For example, 2-Amino-3,5-dichloropyridine, an isomer, has been identified as a potential substrate molecule for enzymes that necessitate chloride ions as cofactors. biosynth.com This suggests that dichlorinated aminopyridines can participate in enzyme-catalyzed reactions.

Furthermore, the broader family of aminopyridine derivatives is actively studied in the context of enzymatic reactions, particularly in kinetic resolutions. nih.govunipd.it Enzymatic kinetic resolution is a process where an enzyme selectively acts on one enantiomer of a racemic mixture, allowing for the separation of enantiomers. This is a vital technique for producing enantiomerically pure compounds, which are often required in the pharmaceutical industry. Lipases are common enzymes used for these transformations, catalyzing reactions like acylation or aminolysis on chiral amine substrates. unipd.it While research has focused on other substituted pyridines, the structural motifs of this compound make it a plausible candidate for screening as a substrate in similar enzymatic resolution or biotransformation studies.

Table 2: Documented Enzyme-Related Studies of Related Pyridine Derivatives

| Compound / Derivative Class | Enzyme Class | Reaction Type | Research Focus |

|---|---|---|---|

| 2-Amino-3,5-dichloropyridine | Chloride-dependent enzymes biosynth.com | Not Specified | Mentioned as a potential substrate molecule. biosynth.com |

| 4-chloro-2-(1-hydroxyalkyl)pyridines | Lipase (from Pseudomonas cepacia) nih.gov | Kinetic Resolution (Acylation) nih.gov | Preparation of enantiomerically pure catalysts. nih.gov |

| Racemic Amines | Lipase unipd.it | Kinetic Resolution (Aminolysis/Acylation) unipd.it | Synthesis of enantiomerically pure amines. unipd.it |

Future Research Directions and Translational Perspectives

Advancements in Green Chemistry and Sustainable Synthesis Methods

The development of environmentally benign and efficient methods for the synthesis of 5-Amino-2,3-dichloropyridine and its derivatives is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. google.com Green chemistry principles are now guiding the development of more sustainable alternatives.

Microwave-assisted organic synthesis, for instance, has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netsioc-journal.cn The application of microwave irradiation to the synthesis of derivatives of this compound can significantly reduce energy consumption and solvent usage. researchgate.net Another promising approach is the use of biodegradable and recyclable catalysts, such as chitosan, to facilitate the synthesis of complex molecules derived from this pyridine (B92270). researchgate.net Research into one-pot, multi-component reactions also offers a streamlined and atom-economical approach to generating diverse derivatives. sioc-journal.cnresearchgate.net

Future efforts will likely focus on:

Developing novel catalytic systems that are highly efficient and easily separable from the reaction mixture.

Exploring the use of greener solvent systems, such as water or deep eutectic solvents. sioc-journal.cn

Investigating flow chemistry processes for the continuous and scalable production of this compound and its derivatives.

Rational Design and Synthesis of Novel Derivatives with Enhanced Bioactivity

The structural framework of this compound makes it an excellent starting point for the rational design and synthesis of novel bioactive compounds. chemimpex.com By strategically modifying its structure, researchers can fine-tune the compound's properties to enhance its interaction with specific biological targets. mdpi.com

The amino group and chlorine atoms serve as handles for a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, allowing for the introduction of diverse functional groups. chemimpex.comnih.gov This versatility is crucial for creating libraries of new derivatives for high-throughput screening and lead optimization in drug discovery programs. For example, derivatives of similar aminopyridines have been investigated for their potential as anticancer and antiglaucoma agents. google.comnih.gov

Key research directions in this area include:

Utilizing computational modeling and structure-activity relationship (SAR) studies to guide the design of new derivatives with improved potency and selectivity. mdpi.com

Synthesizing a broad range of analogues by introducing different substituents at various positions of the pyridine ring. mdpi.comnih.gov

Exploring the synthesis of fused heterocyclic systems incorporating the this compound scaffold to access novel chemical space. researchgate.netnih.gov

Integration into Advanced Functional Materials Development

The unique electronic and structural properties of this compound and its derivatives make them promising candidates for the development of advanced functional materials. chemimpex.comvulcanchem.com The presence of halogen atoms can influence the material's properties through halogen bonding, a noncovalent interaction that can direct the self-assembly of molecules into well-defined architectures. acs.org

The amino group provides a site for polymerization or grafting onto other materials, enabling the creation of hybrid materials with tailored properties. chemimpex.com These materials could find applications in various fields, including electronics, coatings, and sensors. For instance, pyridine-containing polymers have been explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices.

Future research in this area will likely involve:

Investigating the role of halogen bonding in controlling the solid-state packing and properties of materials derived from this compound. acs.orgresearchgate.net

Synthesizing and characterizing new polymers and coatings incorporating this pyridine derivative to enhance their thermal stability, durability, and other performance characteristics. chemimpex.com

Developing novel sensors based on the specific interactions of this compound derivatives with target analytes.

Expanding Role in Targeted Therapeutic Strategies and Precision Agriculture

The versatility of this compound positions it as a key building block in the development of targeted therapeutic agents and advanced agricultural products. chemimpex.comsincerechemical.com

In medicine, the ability to create a wide range of derivatives allows for the development of drugs that can selectively target specific enzymes or receptors involved in disease pathways. chemimpex.comgoogle.com This is particularly relevant in oncology, where targeted therapies are becoming increasingly important. google.com

In agriculture, this compound is an important intermediate in the synthesis of certain herbicides and insecticides. chemimpex.comsincerechemical.com The principles of precision agriculture, which aim to optimize the use of agrochemicals, can benefit from the development of more effective and targeted active ingredients. europa.euundp.org By designing derivatives with specific modes of action, it may be possible to reduce the environmental impact of crop protection. europa.eu

Future prospects in these areas include:

The design and synthesis of novel this compound derivatives as potent and selective inhibitors of therapeutic targets. google.com

The development of new pesticides with improved efficacy and more favorable environmental profiles. chemimpex.com

The exploration of this compound as a scaffold for the development of agents for other applications, such as antimicrobial drugs. researchgate.netnih.gov

Addressing Research Gaps and Emerging Challenges in Halogenated Pyridine Chemistry

While the potential of this compound is significant, there are several research gaps and challenges that need to be addressed to fully realize its utility. A key challenge in halogenated pyridine chemistry is achieving selective functionalization, as the reactivity of different positions on the pyridine ring can be similar. chemrxiv.orgnih.gov

Further research is needed to develop new synthetic methodologies that allow for precise control over the regioselectivity of reactions involving halogenated pyridines. chemrxiv.org Understanding the fundamental reactivity and electronic properties of these compounds through computational studies can provide valuable insights to guide synthetic efforts. researchgate.netnih.gov

Moreover, the potential for halogen-bond-driven self-assembly and the influence of halogenation on the photophysical properties of pyridine derivatives are areas that warrant further investigation. acs.org Filling these knowledge gaps will be crucial for the rational design of new materials and molecules with desired functions.

Key areas for future investigation include:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-Amino-2,3-dichloropyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves halogenation and amination steps. For example, chlorination of pyridine derivatives using reagents like PCl₅ or SOCl₂ under controlled temperatures (80–120°C) can introduce chlorine atoms. Subsequent amination via catalytic hydrogenation or nucleophilic substitution with NH₃/amines at elevated pressures (1–3 atm) is employed. Optimization includes adjusting solvent polarity (e.g., DMF vs. THF) and reaction time to minimize by-products like 2,3,5-trichloropyridine .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., doublets for H-4 and H-6 at δ 7.2–8.0 ppm) and NH₂ resonance (δ 5.5–6.0 ppm). ¹³C NMR distinguishes Cl-substituted carbons (C-2 and C-3 at δ 125–135 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 163.00 (C₅H₄Cl₂N₂), with fragmentation peaks for Cl loss (m/z 128.56) .

- Melting Point (mp) : Discrepancies in reported mp values (e.g., 81–83°C for structural isomers) necessitate cross-validation with differential scanning calorimetry (DSC) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using ethanol/water (3:1 v/v) at 0–6°C improves purity by removing unreacted starting materials (e.g., 2,3-dichloropyridine). Column chromatography with silica gel (eluent: hexane/ethyl acetate 4:1) separates regioisomers like 4-Amino-2,6-dichloropyridine .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing chlorine atoms at the 2 and 3 positions of the pyridine ring?

- Methodological Answer : Directed ortho-metallation (DoM) using LiTMP (lithium tetramethylpiperidide) at −78°C directs chlorination to the 2-position. Subsequent electrophilic substitution at the 3-position is achieved via Pd-catalyzed C–H activation with CuCl₂ as a chlorine source . Computational modeling (DFT) predicts activation energies for competing pathways, guiding catalyst selection (e.g., Pd vs. Ni) .

Q. How do researchers reconcile discrepancies in reported melting points for dichloropyridine derivatives?

- Methodological Answer : Variations arise from polymorphism or impurities. Thermogravimetric analysis (TGA) identifies decomposition thresholds, while X-ray crystallography resolves crystal packing differences. For this compound, DSC under nitrogen (heating rate 10°C/min) confirms phase transitions, ensuring data reproducibility .

Q. What mechanistic insights explain the stability of the amino group during halogenation under acidic conditions?

- Methodological Answer : The amino group is protected via acetylation (acetic anhydride, 100°C) before chlorination. Post-reaction, deprotection with NaOH (10% w/v) regenerates the amine. Kinetic studies (UV-Vis monitoring at 280 nm) show acetylated intermediates reduce side reactions (e.g., N-chlorination) by 70% .

Q. How can isotopic labeling (e.g., deuterium) aid in tracing reaction pathways for this compound synthesis?

- Methodological Answer : Deuterated analogs (e.g., this compound-d₃) synthesized via H/D exchange (D₂O, Pt/C catalyst) enable tracking using LC-MS. Isotopic peaks (m/z 166.03 for [M+D]⁺) differentiate mechanistic pathways (e.g., radical vs. ionic mechanisms) .

Data Contradiction Analysis

- Example : reports mp 93–98°C for 5-Amino-2-chloro-3-methylpyridine, while cites mp 81–83°C for 2-Amino-3,5-dichloropyridine. These discrepancies highlight isomer-dependent phase behaviors. Researchers must validate purity (HPLC ≥98%) and crystallization solvents (e.g., aqueous vs. anhydrous) when comparing data .

Safety and Handling Considerations

- Advanced Note : Chlorinated intermediates (e.g., 2,3-dichloropyridine) require handling in fume hoods with PPE (nitrile gloves, goggles). Spills are neutralized with 5% NaHCO₃, followed by disposal as halogenated waste (EPA Class D) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。